molecular formula C15H15BrF3N3O2 B10970849 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(furan-2-ylmethyl)propanamide

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(furan-2-ylmethyl)propanamide

Cat. No.: B10970849
M. Wt: 406.20 g/mol
InChI Key: ZLGLZIPHJAFCTQ-UHFFFAOYSA-N
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Description

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE is a complex organic compound featuring a trifluoromethyl group, a bromo substituent, and a cyclopropyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE typically involves multiple steps, including the formation of the pyrazole ring, introduction of the bromo and trifluoromethyl groups, and subsequent functionalization with the furylmethyl and propanamide moieties. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of Substituents: The bromo and trifluoromethyl groups can be introduced via halogenation and trifluoromethylation reactions, respectively.

    Functionalization: The final steps involve coupling reactions to attach the furylmethyl and propanamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the furylmethyl group.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromo group can yield azides or nitriles, while oxidation of the furylmethyl group can produce carboxylic acids.

Scientific Research Applications

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE has several scientific research applications:

    Pharmaceuticals: Due to its unique structure, it can be explored as a potential drug candidate for various diseases.

    Agrochemicals: The compound can be used in the development of new pesticides or herbicides.

    Materials Science: Its structural features make it suitable for use in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bromo and cyclopropyl groups can participate in binding interactions with proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)aniline: Shares the trifluoromethyl and bromo groups but lacks the pyrazole and furylmethyl moieties.

    Berotralstat: Contains a trifluoromethyl group and is used as a drug for hereditary angioedema.

Uniqueness

3-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(2-FURYLMETHYL)PROPANAMIDE is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C15H15BrF3N3O2

Molecular Weight

406.20 g/mol

IUPAC Name

3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(furan-2-ylmethyl)propanamide

InChI

InChI=1S/C15H15BrF3N3O2/c16-12-13(9-3-4-9)22(21-14(12)15(17,18)19)6-5-11(23)20-8-10-2-1-7-24-10/h1-2,7,9H,3-6,8H2,(H,20,23)

InChI Key

ZLGLZIPHJAFCTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NN2CCC(=O)NCC3=CC=CO3)C(F)(F)F)Br

Origin of Product

United States

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